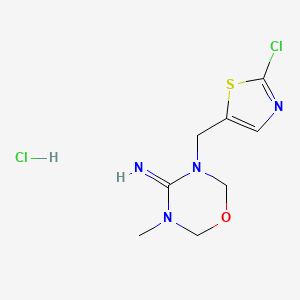![molecular formula C14H17NS B12073965 (Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12073965.png)
(Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine is a compound that features a thiophene ring substituted with a phenyl group and an isopropylamine moiety. This compound is of interest due to its structural similarity to various biologically active molecules, including stimulants and other pharmacologically relevant compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10).
Substitution with Phenyl Group: The thiophene ring is then substituted with a phenyl group through a Friedel-Crafts acylation reaction.
Introduction of Isopropylamine Moiety:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: (Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form thiophene S-oxides.
Reduction: The compound can be reduced to form the corresponding thiophene alcohols.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Thiophene S-oxides.
Reduction: Thiophene alcohols.
Substitution: Various substituted amines depending on the electrophile used.
Scientific Research Applications
(Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine involves its interaction with neurotransmitter systems. It is believed to function as a norepinephrine-dopamine reuptake inhibitor, thereby increasing the levels of these neurotransmitters in the synaptic cleft . This action is similar to that of other stimulant compounds, although the exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Thiopropamine: An analogue of amphetamine where the phenyl ring is replaced by a thiophene ring.
Methiopropamine: Structurally related to methamphetamine, with a thiophene group and an alkyl amine substituent.
Uniqueness: (Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene ring with a phenyl group and an isopropylamine moiety differentiates it from other similar compounds, potentially leading to unique pharmacological effects.
Properties
Molecular Formula |
C14H17NS |
|---|---|
Molecular Weight |
231.36 g/mol |
IUPAC Name |
N-[(2-thiophen-3-ylphenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C14H17NS/c1-11(2)15-9-12-5-3-4-6-14(12)13-7-8-16-10-13/h3-8,10-11,15H,9H2,1-2H3 |
InChI Key |
JLGOHTWEJCPBQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1C2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


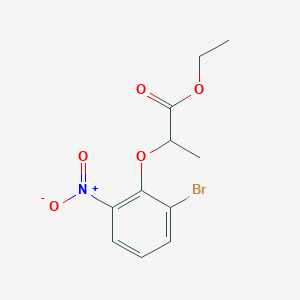
![Ethyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-A]azepine-1-carboxylate](/img/structure/B12073899.png)
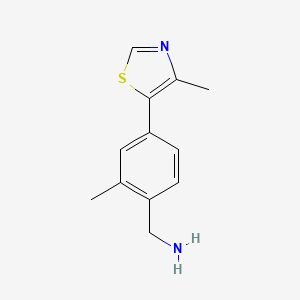

![N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine](/img/structure/B12073922.png)
![N'-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12073923.png)

![1-[(5-Bromothiophen-2-yl)methyl]-3-cyclopropylurea](/img/structure/B12073931.png)

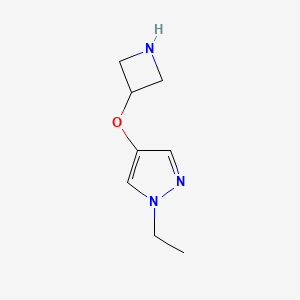
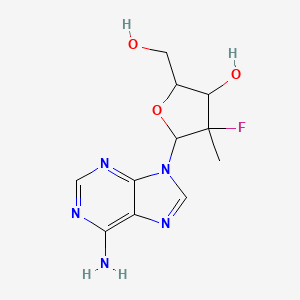
![[(2R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy-oxolan-2-yl]me thoxyphosphonic acid](/img/structure/B12073952.png)

